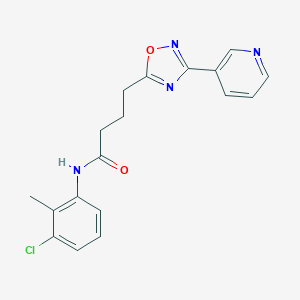![molecular formula C15H10ClFN4O B277170 2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-1-(4-fluorophenyl)ethanone](/img/structure/B277170.png)
2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-1-(4-fluorophenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-1-(4-fluorophenyl)ethanone, also known as CTK7A, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research.
Wirkmechanismus
The mechanism of action of 2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-1-(4-fluorophenyl)ethanone is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which plays a role in regulating gene expression. By inhibiting HDAC, this compound may alter the expression of genes involved in various cellular processes, leading to its observed effects on neuroprotection and tumor growth inhibition.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in cells and animal models. In vitro studies have demonstrated that this compound can increase the activity of antioxidant enzymes, reduce the production of reactive oxygen species (ROS), and inhibit the activation of pro-inflammatory signaling pathways. In vivo studies have shown that this compound can improve cognitive function in animal models of neurodegenerative diseases, reduce tumor growth in xenograft models of cancer, and improve survival in animal models of sepsis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-1-(4-fluorophenyl)ethanone in lab experiments is its versatility. This compound has been shown to have a range of effects on cells and animal models, making it a useful tool for studying various cellular processes and disease states. Another advantage is its relative ease of synthesis, which makes it readily available for research purposes. However, one limitation of using this compound is its lack of specificity. This compound has been shown to inhibit HDAC activity, but it may also have off-target effects on other enzymes and signaling pathways, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-1-(4-fluorophenyl)ethanone. One direction is to further investigate its mechanism of action and identify its specific targets in cells. This could lead to the development of more specific and potent HDAC inhibitors for the treatment of neurodegenerative diseases and cancer. Another direction is to explore the potential of this compound as a therapeutic for other diseases, such as sepsis and inflammatory disorders. Additionally, future studies could focus on optimizing the synthesis method for this compound to improve its yield and purity, which could facilitate its use in larger-scale experiments and drug development.
Synthesemethoden
The synthesis of 2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-1-(4-fluorophenyl)ethanone involves a multistep process that starts with the reaction between 4-chlorobenzonitrile and sodium azide to form 4-azido-4'-chlorobenzonitrile. This intermediate is then reacted with 4-fluoroacetophenone in the presence of copper (I) iodide and triphenylphosphine to yield this compound.
Wissenschaftliche Forschungsanwendungen
2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-1-(4-fluorophenyl)ethanone has been studied for its potential applications in various fields of research, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have neuroprotective effects in vitro and in vivo, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of tumor cells in vitro and in vivo, suggesting its potential as a cancer therapeutic. In drug discovery, this compound has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Eigenschaften
Molekularformel |
C15H10ClFN4O |
|---|---|
Molekulargewicht |
316.72 g/mol |
IUPAC-Name |
2-[5-(4-chlorophenyl)tetrazol-1-yl]-1-(4-fluorophenyl)ethanone |
InChI |
InChI=1S/C15H10ClFN4O/c16-12-5-1-11(2-6-12)15-18-19-20-21(15)9-14(22)10-3-7-13(17)8-4-10/h1-8H,9H2 |
InChI-Schlüssel |
FRLCYWRAMTUPPV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NN=NN2CC(=O)C3=CC=C(C=C3)F)Cl |
Kanonische SMILES |
C1=CC(=CC=C1C2=NN=NN2CC(=O)C3=CC=C(C=C3)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B277088.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,4-dimethoxyphenyl)butanamide](/img/structure/B277090.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B277094.png)
![N-(3-acetylphenyl)-4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277095.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide](/img/structure/B277099.png)



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B277104.png)
![3,3-dimethyl-1-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-2-butanone](/img/structure/B277107.png)

